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Compound of Interest

3-(2,5-Difluorophenyl)-3-
Compound Name:
oxopropanenitrile

Cat. No.: B157267

An In-depth Technical Guide to 3-(2,5-
Difluorophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical
characteristics, synthesis, and spectral properties of 3-(2,5-Difluorophenyl)-3-
oxopropanenitrile. This compound, identified by the CAS number 71682-96-7, is a notable [3-
ketonitrile derivative recognized for its role as a key reactant in the research of Na+/H+
exchanger-1 (NHE-1) inhibitors[1].

Core Physicochemical Characteristics

The fundamental physicochemical properties of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile
are summarized in the table below. These properties are crucial for its handling,
characterization, and application in synthetic chemistry and drug design.
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Property Value Source(s)
CAS Number 71682-96-7 [11[2][3][4]
Molecular Formula CoHsF2NO [1112][3][4]
Molecular Weight 181.14 g/mol [1112]131[4]
Appearance Solid [1]

Boiling Point 303.6 °C at 760 mmHg [4]
Density 1.3 g/cm3 [4]

Flash Point 137.4°C [4]

Vapor Pressure 0.000918 mmHg at 25 °C [4]
Refractive Index 1.497 (4]

InChi Key MRKQEVHBBWQIAD- 1]

UHFFFAOYSA-N

Note: An experimental melting point for this compound is not readily available in published
literature.[1]

Synthesis Protocol

The primary synthetic route to 3-(2,5-Difluorophenyl)-3-oxopropanenitrile is a Claisen
condensation reaction. This method involves the condensation of an ester derivative of 2,5-
difluorobenzoic acid with acetonitrile in the presence of a strong base[1].

General Experimental Protocol: Claisen Condensation

A detailed, generalized protocol for the synthesis of 3-ketonitriles, adaptable for 3-(2,5-
Difluorophenyl)-3-oxopropanenitrile, is as follows:

o Reactant Preparation: An ester of 2,5-difluorobenzoic acid (e.g., methyl 2,5-
difluorobenzoate) and an excess of dry acetonitrile are combined in an anhydrous, inert
solvent such as tetrahydrofuran (THF) or diethyl ether.
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» Base Addition: A strong base, typically sodium amide (NaNHz) or sodium hydride (NaH), is
slowly added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and
with cooling to control the exothermic reaction.

o Reaction: The mixture is stirred at room temperature or heated under reflux to drive the
condensation. The reaction progress is monitored by a suitable technique, such as thin-layer
chromatography (TLC).

o Work-up: Upon completion, the reaction is quenched by the careful addition of an aqueous
acid solution (e.g., dilute hydrochloric acid or sulfuric acid) to neutralize the excess base and
protonate the enolate intermediate.

o Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or
dichloromethane).

 Purification: The combined organic extracts are washed with brine, dried over an anhydrous
drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under
reduced pressure. The crude product is then purified, typically by column chromatography on
silica gel or recrystallization, to yield the pure 3-(2,5-Difluorophenyl)-3-oxopropanenitrile.

A visual representation of the synthesis workflow is provided below.
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Generalized workflow for the synthesis of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile.
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Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of 3-(2,5-
Difluorophenyl)-3-oxopropanenitrile.

Infrared (IR) Spectroscopy

The predicted infrared absorption frequencies for the key functional groups are presented
below. These are indicative of the molecular structure.

Predicted Frequency

Functional Group Expected Intensity
(cm™)
Nitrile (C=N) 2260 - 2220 Medium, Sharp
Ketone (C=0) 1700 - 1680 Strong
Aromatic Ring (C=C) 1600 - 1450 Medium to Weak
Aromatic C-F 1250 - 1100 Strong
Source:[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific compound are not publicly available, the expected
chemical shifts for 1H and 3C NMR can be predicted based on its structure.

IH NMR:

o Aromatic Protons (Ar-H): Resonances for the three protons on the difluorophenyl ring are
expected in the aromatic region (typically & 7.0-8.0 ppm). The coupling patterns will be
complex due to both proton-proton and proton-fluorine coupling.

» Methylene Protons (-CHz-): The two protons of the methylene group adjacent to the carbonyl
and nitrile groups are expected to appear as a singlet further downfield (typically 6 4.0-4.5
ppm) due to the electron-withdrawing effects of the neighboring functional groups.
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13C NMR: Nine distinct signals are anticipated, corresponding to the nine carbon atoms in the
molecule.

Carbonyl Carbon (C=0): Expected to be the most deshielded, appearing at the downfield
end of the spectrum (o > 180 ppm).

« Nitrile Carbon (C=N): Typically found in the range of & 115-125 ppm.

o Aromatic Carbons (C-Ar): Six signals are expected in the aromatic region (6 110-165 ppm),
with the carbons directly bonded to fluorine exhibiting splitting due to carbon-fluorine
coupling.

Methylene Carbon (-CH2-): Expected to appear in the range of & 30-40 ppm.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) for 3-(2,5-
Difluorophenyl)-3-oxopropanenitrile would be observed at an m/z of 181, corresponding to
its molecular weight[1]. The fragmentation pattern is expected to be dominated by a-cleavage
on either side of the carbonyl group.

Predicted Fragmentation Pathway:

[CoHsF2NOJ*"
m/z = 181
(Molecular Ion)

/CHzC&CO

[C7H3F20]* [CsHaF2N]*"

m/z = 141 m/z = 153
CcO

[CeH3F2]*

m/z =113
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Predicted major fragmentation pathways in EI-MS.

Biological Significance

3-(2,5-Difluorophenyl)-3-oxopropanenitrile is documented as a key reactant in the synthesis
of inhibitors for the sodium-hydrogen exchanger isoform 1 (NHE-1)[1]. NHE-1 is a ubiquitously
expressed plasma membrane protein that regulates intracellular pH by exchanging one
intracellular proton for one extracellular sodium ion. Its overactivity is implicated in various
cardiovascular diseases, including cardiac hypertrophy and ischemia-reperfusion injury, as well
as in cancer. The ability of this compound to serve as a building block for potent NHE-1
inhibitors underscores its importance in medicinal chemistry and drug discovery.

The diagram below illustrates the logical relationship of this compound to its biological target

class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physicochemical characteristics of 3-(2,5-
Difluorophenyl)-3-oxopropanenitrile]. BenchChem, [2025]. [Online PDF]. Available at:
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difluorophenyl-3-oxopropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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